Wavelength-Gated Photorearrangement Selectivity
Photolysis of N-nitroso-N-hexylacetamide exhibits wavelength-gated product selectivity not reported for shorter-chain N-nitrosoacetamides. Under >290 nm irradiation, the C-nitroso monomer generated by photorearrangement undergoes disproportionation mediated by free nitric oxide, producing oxidation products. Under >400 nm irradiation, disproportionation is suppressed, consistent with formation of a 'tight radical pair' that prevents NO liberation [1]. The rate constant for C-radical–NO combination was estimated at 2 × 10⁷ s⁻¹ [1]. This bimodal photochemical behavior, specific to the hexyl-bearing nitrosamide, allows selective access to either the C-nitroso anti-dimer or oxidized nitrate products simply by choice of irradiation wavelength.
| Evidence Dimension | Product selectivity under photolysis |
|---|---|
| Target Compound Data | >290 nm: disproportionation/oxidation products; >400 nm: anti-dimer of C-nitroso compound predominant |
| Comparator Or Baseline | N-Nitrosopiperidine (cyclic nitrosamine comparator in same study): undergoes photoaddition/tautomerization without analogous wavelength-gated bifurcation [1] |
| Quantified Difference | Wavelength switch at ~400 nm; C-radical + NO combination rate constant ~2 × 10⁷ s⁻¹ [1] |
| Conditions | Methanolic solution, ambient temperature, filtered UV–Vis irradiation |
Why This Matters
Enables wavelength-programmable synthesis of either C-nitroso dimers or nitrate derivatives from a single precursor, a capability absent in shorter-chain analogs and nitrosamine comparators.
- [1] Chow, Y. L., Tam, J. N. S., Colón, C. J., & Pillay, K. S. (1973). Photoreactions of Nitroso Compounds in Solution. XXIII. A Novel Oxidative Photoreaction of Nitrosamines and Nitrosamides. Canadian Journal of Chemistry, 51(15), 2469–2476. View Source
